molecular formula C12H14N2O4 B585135 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- CAS No. 153143-63-6

1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl-

Cat. No.: B585135
CAS No.: 153143-63-6
M. Wt: 250.254
InChI Key: LNBYCHTVLDKBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- is a complex organic compound with significant potential in various scientific fields This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl group, which is a benzene ring attached to the diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of a suitable diazinane derivative with a phenyl-substituted acetic acid precursor under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the diazinane ring can be reduced to form a secondary alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxy and carbonyl functional group arrangement but differ in the ring structure.

    Indole-3-acetic acid: Similar in having an acetic acid moiety but differs in the core structure being an indole rather than a diazinane.

Uniqueness: 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

153143-63-6

Molecular Formula

C12H14N2O4

Molecular Weight

250.254

IUPAC Name

2-hydroxy-2-(6-oxo-2-phenyldiazinan-1-yl)acetic acid

InChI

InChI=1S/C12H14N2O4/c15-10-7-4-8-13(9-5-2-1-3-6-9)14(10)11(16)12(17)18/h1-3,5-6,11,16H,4,7-8H2,(H,17,18)

InChI Key

LNBYCHTVLDKBPU-UHFFFAOYSA-N

SMILES

C1CC(=O)N(N(C1)C2=CC=CC=C2)C(C(=O)O)O

Synonyms

1(2H)-Pyridazineacetic acid, tetrahydro--alpha--hydroxy-6-oxo-2-phenyl-

Origin of Product

United States

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